molecular formula C20H20O9 B591405 Parishin D CAS No. 952068-64-3

Parishin D

Cat. No. B591405
CAS RN: 952068-64-3
M. Wt: 404.371
InChI Key: MSRSPFUOJYFBJA-UHFFFAOYSA-N
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Description

Parishin D is a natural product from Gastrodia elata . It is a phenolic glucoside and is mainly found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata .


Synthesis Analysis

Parishin compounds are rare polyphenolic glucosides mainly found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata . In a study, two novel parishin derivatives were identified from a twig of Maclura tricuspidata (MT) and two new compounds were elucidated . The study also reported that the compositions and contents of these constituents were found to vary depending on the different parts of the MT plant .


Molecular Structure Analysis

The molecular structure of Parishin D was identified in a study . The fragment m/z 427.0998 was identified as [M + Na]+ for Parishin D .


Chemical Reactions Analysis

Parishin compounds, including Parishin D, have transformed relations from each other throughout the fermentation process of Grifola frondosa . The study also reported that free gastrodin or p-hydroxybenzyl alcohol could be obtained by breaking ester bond or ether bond during the steaming process of G. elata .


Physical And Chemical Properties Analysis

Parishin D has a molecular formula of C45H56O25 and a molar mass of 996.91 . It appears as a powder and is soluble in DMSO .

Scientific Research Applications

  • Aging and Longevity : Parishin extends the lifespan of yeast by regulating the Sir2/Uth1/TOR signaling pathway, increasing cell survival in oxidative stress conditions, and decreasing levels of reactive oxygen species and malondialdehyde (Lin et al., 2016). Additionally, it ameliorates aging-induced cardiopulmonary fibrosis in mice and alters gut microbiota in a way that could be beneficial against aging (Zhao et al., 2022).

  • Neuroprotection and Brain Health : Parishin C protects against Aβ1–42-induced inhibition of long-term potentiation in rats, possibly related to NMDA receptors, suggesting its potential in treating Alzheimer's disease (Liu et al., 2016). It also shows potential in ameliorating schizophrenia-like psychosis in mice through the activation of 5-HT1A receptors (Shin et al., 2010).

  • Cardiovascular Health : Parishins extracted from Gastrodia elata demonstrate protective effects against myocardial ischemia, with certain parishins offering greater cardioprotection by regulating various molecular pathways (Wang et al., 2019).

  • Metabolism and Pharmacokinetics : The metabolic profile of parishin has been studied using advanced techniques, revealing that it mainly functions as a prodrug and undergoes various metabolic processes such as hydrolyzation, oxidation, sulfation, and glucuronidation (Tang et al., 2015). Comparative pharmacokinetics of gastrodin in rats after administration of different forms including parishin and Gastrodia elata extract show varying pharmacokinetic parameters (Tang et al., 2015).

Safety And Hazards

Parishin D is for research use and not for human or veterinary diagnostic or therapeutic use . It is harmful if swallowed .

properties

IUPAC Name

2-hydroxy-4-[(4-hydroxyphenyl)methoxy]-2-[2-[(4-hydroxyphenyl)methoxy]-2-oxoethyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c21-15-5-1-13(2-6-15)11-28-17(23)9-20(27,19(25)26)10-18(24)29-12-14-3-7-16(22)8-4-14/h1-8,21-22,27H,9-12H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRSPFUOJYFBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318395
Record name Parishin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parishin D

CAS RN

952068-64-3
Record name Parishin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952068-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parishin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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